1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl-

Catalog No.
S13025821
CAS No.
142131-90-6
M.F
C12H12O4
M. Wt
220.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl-

CAS Number

142131-90-6

Product Name

1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl-

IUPAC Name

2-ethyl-2-phenyl-1,3-dioxane-4,6-dione

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

InChI

InChI=1S/C12H12O4/c1-2-12(9-6-4-3-5-7-9)15-10(13)8-11(14)16-12/h3-7H,2,8H2,1H3

InChI Key

YXMQIJAHYGYTAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(OC(=O)CC(=O)O1)C2=CC=CC=C2

1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl- is an organic compound with a molecular formula of C11H12O4C_{11}H_{12}O_4 and a CAS number of 142131-90-6. This compound features a dioxane ring structure, which is characterized by the presence of two oxygen atoms in a six-membered ring. The specific arrangement of substituents, including an ethyl group and a phenyl group, contributes to its unique chemical properties and potential applications in organic synthesis and medicinal chemistry. The compound is typically synthesized through reactions involving malonic acid derivatives and various aldehydes or ketones.

  • Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with the dione to form α,β-unsaturated carbonyl compounds.
  • Michael Addition: The compound can act as a Michael acceptor in reactions with nucleophiles, leading to the formation of larger molecular frameworks.
  • Cyclization Reactions: The dione structure allows for cyclization with various nucleophiles, potentially forming complex cyclic compounds.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that compounds related to 1,3-dioxane-4,6-dione structures exhibit various biological activities. For instance, derivatives have shown potential as:

  • Antimicrobial Agents: Some studies suggest effectiveness against bacteria and fungi.
  • Inhibitors of Enzymatic Activity: Specific derivatives have been investigated for their ability to inhibit enzymes such as SIRT1, which is involved in cellular regulation and metabolism .

These biological properties make this compound and its derivatives interesting candidates for further pharmacological studies.

The synthesis of 1,3-dioxane-4,6-dione, 2-ethyl-2-phenyl- can be accomplished through several methodologies:

  • Condensation Reactions: A common method involves the reaction of malonic acid derivatives with appropriate aldehydes or ketones under acidic conditions. This typically yields high purity products when performed under controlled conditions.

    Example Reaction:
    Malonic Acid+Aldehyde1 3 Dioxane Derivative\text{Malonic Acid}+\text{Aldehyde}\rightarrow \text{1 3 Dioxane Derivative}
  • Use of Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance yields during synthesis by facilitating the condensation process.

1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl- finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Chemistry: Potential applications include drug development due to its biological activity.
  • Material Science: Its derivatives can be utilized in creating polymers or other materials with specific properties.

Studies on the interactions of 1,3-dioxane-4,6-dione derivatives with biological targets have revealed insights into their mechanisms of action:

  • Structure–Activity Relationship Studies: Investigating how modifications to the dione structure affect biological activity helps optimize compounds for desired effects.
  • Binding Studies: Research has shown that certain derivatives exhibit strong binding affinities to specific proteins involved in metabolic pathways .

These studies are crucial for understanding how these compounds can be utilized therapeutically.

Several compounds share structural similarities with 1,3-dioxane-4,6-dione, 2-ethyl-2-phenyl-, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
2,2-Dimethyl-1,3-dioxane-4,6-dioneC6H8O4C_6H_8O_4Known as Meldrum's acid; widely used in synthesis
2-Phenyl-1,3-dioxane-4,6-dioneC10H8O4C_{10}H_8O_4Exhibits antimicrobial properties
5-Benzylidene-2-phenyl-1,3-dioxaneC15H12O4C_{15}H_{12}O_4Potential SIRT1 inhibitors

The uniqueness of 1,3-dioxane-4,6-dione, 2-ethyl-2-phenyl-, lies in its specific substituents which influence its reactivity and biological activity compared to these similar compounds.

The molecular structure of 2-ethyl-2-phenyl-1,3-dioxane-4,6-dione exhibits a six-membered heterocyclic ring containing four carbon atoms and two oxygen atoms at positions 1 and 3 [1]. The compound possesses a molecular formula of C₁₂H₁₂O₄ with a molecular weight of 220.22 g/mol and an exact mass of 220.074 Da [27]. The polar surface area measures 52.60 Ų, indicating moderate polarity characteristics [1].

PropertyValue
Molecular FormulaC₁₂H₁₂O₄
Molecular Weight (g/mol)220.22
Exact Mass (Da)220.074
CAS Number142131-90-6
Polar Surface Area (Ų)52.60
LogP1.739
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4
Rotatable Bonds2

Table 1: Molecular Parameters of 2-Ethyl-2-Phenyl-1,3-Dioxane-4,6-dione

The 1,3-dioxane ring system in this compound adopts predominantly chair conformations, consistent with other six-membered heterocyclic systems [25]. Conformational analysis reveals that the dioxane ring exhibits dynamic behavior between chair and twist-boat conformations, with the chair form being thermodynamically favored [25]. The presence of carbonyl groups at positions 4 and 6 creates a rigid framework that influences the overall molecular geometry [10].

The ethyl and phenyl substituents at position 2 create a quaternary carbon center that significantly affects the conformational preferences of the molecule [9]. Computational studies using density functional theory methods demonstrate that the phenyl group tends to adopt specific orientations relative to the dioxane ring to minimize steric interactions [17]. The phenyl substituent shows a preference for orientations that allow for optimal overlap between aromatic π-electrons and the electron-deficient regions of the dioxane ring [35].

Conformational dynamics studies indicate that the molecule undergoes pseudo-rotational motions, particularly involving the dioxane ring puckering [26]. The energy barriers for these conformational interconversions are relatively low, allowing for rapid equilibration between different conformational states at room temperature [24]. The presence of both ethyl and phenyl substituents at the same carbon creates asymmetric steric environments that influence the preferred conformational states [14].

Electronic Effects of Ethyl and Phenyl Substituents

The electronic properties of 2-ethyl-2-phenyl-1,3-dioxane-4,6-dione are significantly influenced by the nature and positioning of the ethyl and phenyl substituents at position 2 [7]. The phenyl group acts as an electron-withdrawing substituent through inductive effects, while simultaneously providing electron density through resonance interactions with the dioxane ring system [11].

Nuclear magnetic resonance spectroscopic studies reveal distinct chemical shift patterns that reflect the electronic environment created by these substituents [16]. The phenyl group exhibits characteristic aromatic proton signals in the range of 7.3-7.6 parts per million, consistent with substituted aromatic systems [29]. The ethyl group shows typical aliphatic proton patterns with chemical shifts influenced by the electron-withdrawing nature of the adjacent dioxane ring [31].

The carbonyl groups at positions 4 and 6 experience electronic perturbations due to the substituent effects at position 2 [10]. Infrared spectroscopic analysis demonstrates that the carbonyl stretching frequencies are affected by the electronic nature of the substituents, with the phenyl group causing a shift to higher frequencies due to its electron-withdrawing character [28]. The ethyl group provides a contrasting electronic effect, being slightly electron-donating through hyperconjugative interactions [30].

Computational analysis using natural bond orbital theory reveals significant hyperconjugative interactions between the ethyl group and the dioxane ring system [16]. These interactions contribute to the stabilization of specific conformational states and influence the overall electronic distribution within the molecule [12]. The phenyl substituent participates in extended conjugation with the carbonyl systems, as evidenced by molecular orbital calculations [17].

The combined electronic effects of both substituents result in a unique electronic environment that affects the reactivity and stability of the compound [7]. The electron-withdrawing nature of the phenyl group enhances the electrophilicity of the carbonyl carbons, while the ethyl group provides subtle electronic modulation through its electron-donating properties [8]. These complementary electronic effects create a balanced electronic system that influences both the structural preferences and chemical behavior of the molecule [35].

Comparative Analysis with Meldrum's Acid Derivatives

Comparative structural analysis with other 1,3-dioxane-4,6-dione derivatives reveals significant differences in molecular properties and conformational behavior [6]. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as the parent compound for this class of molecules and exhibits distinct characteristics compared to the ethyl-phenyl derivative [21].

CompoundMolecular FormulaMolecular Weight (g/mol)LogPpKa
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)C₆H₈O₄144.13Not specified4.97
2-Methyl-2-phenyl-1,3-dioxane-4,6-dioneC₁₁H₁₀O₄206.201.349Not reported
2-Ethyl-2-phenyl-1,3-dioxane-4,6-dioneC₁₂H₁₂O₄220.221.739Not reported
2-Phenyl-1,3-dioxane-4,6-dioneC₁₀H₈O₄192.171.5Not reported

Table 2: Comparative Analysis of 1,3-Dioxane-4,6-dione Derivatives

The introduction of phenyl and ethyl substituents significantly alters the lipophilicity of the molecule compared to Meldrum's acid [1] [2]. The LogP value of 1.739 for the ethyl-phenyl derivative represents a substantial increase in hydrophobicity compared to the parent dimethyl compound [27]. This increased lipophilicity affects solubility characteristics and potential biological interactions [13].

Conformational analysis reveals that phenyl-substituted derivatives exhibit different ring puckering preferences compared to alkyl-substituted analogs [9]. The phenyl group introduces additional conformational constraints due to its planar structure and potential for aromatic interactions [35]. Studies of 2-phenyl-1,3-dioxane derivatives demonstrate that the aromatic substituent adopts specific orientations to minimize steric interactions while maximizing favorable electronic interactions [14].

The electronic effects differ markedly between Meldrum's acid and the phenyl-ethyl derivative [10]. While Meldrum's acid exhibits exceptional acidity with a pKa of 4.97 due to stabilization of the enolate anion, the presence of bulky substituents in the ethyl-phenyl derivative may alter the accessibility of the methylene protons at position 5 [21]. The electron-withdrawing nature of the phenyl group could potentially enhance acidity, while steric hindrance from both substituents may counteract this effect [33].

Spectroscopic comparisons reveal distinct differences in nuclear magnetic resonance and infrared spectra between the derivatives [28] [29]. The aromatic protons of the phenyl group provide diagnostic signals that distinguish these compounds from purely aliphatic derivatives [31]. The carbonyl stretching frequencies show systematic variations depending on the electronic nature of the substituents at position 2 [32].

Thermal stability studies indicate that phenyl-substituted derivatives exhibit different decomposition pathways compared to Meldrum's acid [12]. The presence of the aromatic ring provides additional stabilization against thermal decomposition, while the ethyl group may undergo different fragmentation patterns [22]. These differences in thermal behavior reflect the distinct electronic and steric environments created by the substituent combinations [15].

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

220.07355886 g/mol

Monoisotopic Mass

220.07355886 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

Explore Compound Types